3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a pyrazole ring attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound.
Attachment to Benzaldehyde: The synthesized pyrazole is then reacted with 3-chlorobenzaldehyde under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in various biological pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde: Lacks the methyl group on the pyrazole ring.
2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde: Lacks the chlorine atom on the benzene ring.
Uniqueness
3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both the chlorine atom and the methyl group, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications .
Properties
Molecular Formula |
C11H9ClN2O |
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Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-chloro-2-(4-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-5-13-14(6-8)11-9(7-15)3-2-4-10(11)12/h2-7H,1H3 |
InChI Key |
CQLDGSSJAZDSNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=CC=C2Cl)C=O |
Origin of Product |
United States |
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